molecular formula C11H18ClNO3 B13492180 Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B13492180
M. Wt: 247.72 g/mol
InChI Key: VMDYVWVVMPAVCN-UHFFFAOYSA-N
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Description

Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic amine derivative characterized by a methyl group attached to a benzylamine backbone substituted with methoxy groups at the 2-, 4-, and 5-positions of the phenyl ring.

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

N-methyl-1-(2,4,5-trimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-12-7-8-5-10(14-3)11(15-4)6-9(8)13-2;/h5-6,12H,7H2,1-4H3;1H

InChI Key

VMDYVWVVMPAVCN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1OC)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is an organic compound used in scientific research with potential applications in medicinal chemistry and biology. It is characterized by a propylamine group attached to a 2,4,5-trimethoxyphenylmethyl moiety and has a molecular weight of approximately 275.77 g/mol. The compound is also investigated for its potential biological activity against cancer.

Scientific Research Applications

  • Building Block in Organic Synthesis this compound is used as a building block in synthesizing more complex organic molecules.
  • Anti-Cancer and Anti-Microbial Properties Research indicates that this compound exhibits significant biological activity and has been studied for its potential anti-cancer and anti-microbial properties. The compound interacts with molecular targets such as tubulin and heat shock protein 90 (Hsp90), which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • ** affecting cellular signaling pathways and gene expression** Studies have shown that this compound significantly affects cellular signaling pathways and gene expression. Its ability to inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis induction across various cell types. Long-term exposure studies indicate that the compound may have persistent effects on cellular functions even after removal from culture conditions.

Mechanism of Action

The mechanism of action of Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on substitution patterns, biological activity, and physicochemical properties. Below is a detailed analysis:

Substitution Pattern and Structural Analogues

  • 3,4,5-Trimethoxyamphetamine Hydrochloride ():

    • Structure : Features a phenethylamine backbone (α-methyl group) with methoxy groups at the 3-, 4-, and 5-positions.
    • Key Differences : The absence of a benzylamine linkage and the presence of an α-methyl group distinguish it from the target compound.
    • Toxicity : Exhibits a human oral TDLo (lowest toxic dose) of 880 µg/kg, linked to CNS effects .
    • Significance : Demonstrates that methoxy positioning (3,4,5 vs. 2,4,5) and backbone structure (phenethylamine vs. benzylamine) critically influence toxicity and pharmacological profiles.
  • (Pyridin-4-ylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine Hydrochloride (): Structure: Replaces the methyl group with a pyridin-4-ylmethyl moiety. Molecular Weight: 324.80 g/mol (vs. ~261–280 g/mol for other analogs), suggesting increased polarity .
  • Butan-2-yl[(2,4,5-trimethoxyphenyl)methyl]amine Hydrochloride (): Structure: Substitutes the methyl group with a branched butan-2-yl chain.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Methyl[(2,4,5-trimethoxyphenyl)methyl]amine HCl C₁₂H₁₈ClNO₃ (estimated) ~263.7 Not reported 2,4,5-trimethoxy, methylamine
3,4,5-Trimethoxyamphetamine HCl C₁₂H₁₉ClNO₃ 261.78 219–220 3,4,5-trimethoxy, α-methyl
(Pyridin-4-ylmethyl)[(3,4,5-trimethoxyphenyl)methyl]amine HCl C₁₇H₂₁ClN₂O₃ 324.80 Not reported 3,4,5-trimethoxy, pyridinyl

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The 2,4,5-trimethoxy substitution pattern in the target compound may offer unique steric or electronic properties compared to 3,4,5-trimethoxy analogs, warranting further study in agrochemical or neuropharmacological contexts .
  • Synthetic Accessibility : Derivatives like those in and highlight the ease of modifying the alkyl chain to tune physicochemical properties, though biological data for these variants remain sparse .

Biological Activity

Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trimethoxyphenyl group which enhances its ability to interact with various biological targets. The presence of methoxy groups contributes to its lipophilicity and hydrogen bonding capabilities, facilitating cellular uptake and interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with molecular targets involved in cell proliferation and survival. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for mitosis, positioning it as a potential anticancer agent. Additionally, it may interact with heat shock proteins (Hsp90) and thioredoxin reductase (TrxR), further influencing cellular processes related to stress responses and redox homeostasis.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity : In studies involving the NCI-60 cell line panel, the compound demonstrated significant antiproliferative activity. For instance, it showed an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating strong potential for further development as an anticancer agent .
  • Mechanisms of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is attributed to its ability to disrupt microtubule dynamics and inhibit critical signaling pathways involved in tumor growth .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-715
AnticancerMDA-MB-23174
AntimicrobialStaphylococcus aureus-
Tubulin Polymerization InhibitionVarious Cancer Lines-

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that this compound not only inhibited cell growth but also triggered apoptotic pathways. The study highlighted that compounds with similar structural modifications could enhance potency against drug-resistant cancer cells .

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